molecular formula C12H13Cl2NO B2687800 (E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-buten-1-one CAS No. 478041-27-9

(E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-buten-1-one

Cat. No. B2687800
CAS RN: 478041-27-9
M. Wt: 258.14
InChI Key: JTQOEJJFBNCVPV-SOFGYWHQSA-N
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Description

“(E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-buten-1-one” is a chemical compound with the molecular formula C12H13Cl2NO and a molecular weight of 258.14 .


Molecular Structure Analysis

The molecular structure of this compound consists of a butenone backbone with a 2,4-dichlorophenyl group and a dimethylamino group attached . Further structural analysis could be performed using techniques such as NMR spectroscopy .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 258.14 . Other physical and chemical properties such as melting point, boiling point, and density could be determined through experimental analysis .

Scientific Research Applications

Synthesis and Structural Analysis

The compound has been involved in studies focusing on synthesis techniques and structural elucidation. For instance, it's used in the synthesis of conjugated dienes and diynes through oxidative dimerization, showcasing its utility in creating complex organic molecules with potential for further chemical modifications (Rodríguez et al., 2006), (Rodríguez et al., 2001). Additionally, its molecular structure has been analyzed, revealing interactions such as C—H⋯O and weak C—H⋯π, which are significant for understanding molecular packing and interaction in the solid state (Bappalige et al., 2009).

Charge-Transfer Complexes

Research on charge-transfer complexes involving "(E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-buten-1-one" and its derivatives has been conducted to explore their electronic properties. These complexes, formed with acceptors like TCNE, are studied for their X-ray structures, demonstrating the compound's role in developing materials with specific electronic characteristics (Rodríguez et al., 1996).

Optical and Electronic Properties

The compound's derivatives have been explored for their nonlinear optical properties, which are crucial for developing optical materials for applications such as optical limiters and switches. Such studies involve the synthesis of novel derivatives and the examination of their optical absorption behavior under various conditions (Rahulan et al., 2014).

properties

IUPAC Name

(E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)but-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO/c1-8(15(2)3)6-12(16)10-5-4-9(13)7-11(10)14/h4-7H,1-3H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQOEJJFBNCVPV-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=C(C=C(C=C1)Cl)Cl)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=C(C=C(C=C1)Cl)Cl)/N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401328314
Record name (E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)but-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822245
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

478041-27-9
Record name (E)-1-(2,4-dichlorophenyl)-3-(dimethylamino)but-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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